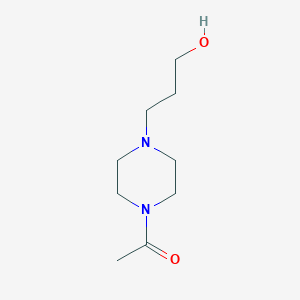

1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one

Overview

Description

1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one is a chemical compound with the molecular formula C9H18N2O2 and a molecular weight of 186.25 g/mol . This compound belongs to the class of piperazine derivatives, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one typically involves the reaction of piperazine with 3-chloropropanol under basic conditions to form the intermediate 1-(3-hydroxypropyl)piperazine. This intermediate is then acetylated using acetic anhydride to yield the final product . The reaction conditions generally include:

Solvent: Anhydrous ethanol or methanol

Temperature: Room temperature to 60°C

Catalyst: Sodium hydroxide or potassium carbonate

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or continuous flow reactors: to ensure efficient mixing and reaction control.

Purification steps: such as recrystallization or chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Thionyl chloride or phosphorus tribromide for halogenation.

Major Products:

Oxidation: 1-(4-(3-Oxopropyl)piperazin-1-yl)ethan-1-one

Reduction: 1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethanol

Substitution: 1-(4-(3-Chloropropyl)piperazin-1-yl)ethan-1-one.

Scientific Research Applications

1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, particularly in the development of antipsychotic and antimicrobial agents.

Industry: Utilized in the production of surfactants, corrosion inhibitors, and polyurethane catalysts.

Mechanism of Action

The mechanism of action of 1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: It primarily targets neurotransmitter receptors such as dopamine and serotonin receptors.

Pathways Involved: The compound modulates the signaling pathways associated with these receptors, leading to altered neurotransmitter release and receptor activity.

Comparison with Similar Compounds

1-(2-Hydroxyethyl)piperazine: Another piperazine derivative with similar structural features but different functional groups.

1-(4-(2-Hydroxyethyl)piperazin-1-yl)ethan-1-one: A closely related compound with an ethyl group instead of a propyl group.

Uniqueness: 1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl and carbonyl groups allow for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry .

Biological Activity

1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one is a piperazine derivative that has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a hydroxypropyl group and an ethanone moiety. Its structural formula can be represented as follows:

This structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can enhance its biological activity and therapeutic potential.

The primary mechanism of action for this compound involves interaction with neurotransmitter receptors, particularly dopamine and serotonin receptors. This interaction modulates signaling pathways related to neurotransmitter release and receptor activity, which can influence various physiological processes.

Key Molecular Targets:

- Dopamine Receptors: Potential role in treating psychiatric disorders.

- Serotonin Receptors: Implications for mood regulation and anxiety disorders.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antipsychotic Activity: The compound has been investigated for its potential in managing symptoms of schizophrenia and other psychotic disorders through dopamine receptor modulation.

- Antimicrobial Properties: Preliminary studies suggest efficacy against certain bacterial strains, indicating potential as an antimicrobial agent.

- Neuroprotective Effects: The compound may protect neuronal cells from oxidative stress, making it a candidate for neurodegenerative disease therapies.

Antipsychotic Activity

A study explored the effects of various piperazine derivatives on dopamine receptor binding. It was found that this compound demonstrated significant affinity for D2 dopamine receptors, suggesting its potential as an antipsychotic agent .

Antimicrobial Efficacy

In vitro assays conducted against Staphylococcus aureus and Escherichia coli revealed that this compound possesses moderate antibacterial activity. The minimum inhibitory concentration (MIC) values were determined to be in the range of 25–50 µg/mL .

Neuroprotective Studies

Research involving neuronal cell cultures indicated that the compound could reduce oxidative stress markers significantly. This effect was attributed to the modulation of intracellular signaling pathways associated with cell survival .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar piperazine derivatives is essential:

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| 1-(2-Hydroxyethyl)piperazine | Similar to this compound | Moderate antipsychotic | 50 |

| 1-(4-(2-Hydroxyethyl)piperazin-1-yl)ethan-1-one | Ethyl instead of propyl group | Lower affinity for D2 receptors | >100 |

Properties

IUPAC Name |

1-[4-(3-hydroxypropyl)piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-9(13)11-6-4-10(5-7-11)3-2-8-12/h12H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYDEQUXFYPGKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60466103 | |

| Record name | 3-(4-ACETYLPIPERAZIN-1-YL)PROPAN-1-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60466103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145943-75-5 | |

| Record name | 3-(4-ACETYLPIPERAZIN-1-YL)PROPAN-1-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60466103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.